molecular formula C19H16BrN3O2 B2687322 (2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034601-92-6

(2-Bromophenyl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No. B2687322
CAS RN: 2034601-92-6
M. Wt: 398.26
InChI Key: CSOIKRGNKDPPAD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a five-membered heterocyclic ring system, which consists of two nitrogen atoms, one oxygen atom, and two carbon atoms . The presence of the two carbon atoms allows two substituents in the oxadiazole ring, whose positions cause differences in their properties due to variation in the electronic environment .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research has shown the importance of heterocyclic compounds in pharmaceuticals and materials science. For instance, the synthesis and characterization of 1,3-diarylated imidazo[1,5-a]pyridine derivatives demonstrate the potential for creating materials with remarkable optical properties, including large Stokes' shifts and tunable quantum yields, which could be relevant for low-cost luminescent materials (Volpi et al., 2017).

Antimicrobial and Antimycobacterial Activity

Compounds structurally similar to the specified chemical have been investigated for their antimicrobial and antimycobacterial activities. For example, nicotinic acid hydrazide derivatives exhibit promising antimycobacterial properties, hinting at potential therapeutic applications for related compounds (R.V.Sidhaye et al., 2011).

Organotin(IV) Complexes

Research into organotin(IV) complexes of semicarbazone and thiosemicarbazones derived from heterocyclic compounds has revealed significant antimicrobial potential. These studies indicate the value of exploring the bioactivity of similar structures in drug development (Singh et al., 2016).

Crystal Structure and DFT Studies

Dense functional theory (DFT) studies and crystal structure analyses provide insights into the electronic and molecular structure of related compounds. Such research is foundational for understanding the chemical behavior and potential applications of novel heterocyclic compounds (Huang et al., 2021).

Mechanism of Action

properties

IUPAC Name

(2-bromophenyl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c20-16-9-5-4-8-15(16)19(24)23-11-10-14(12-23)17-21-18(25-22-17)13-6-2-1-3-7-13/h1-9,14H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOIKRGNKDPPAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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